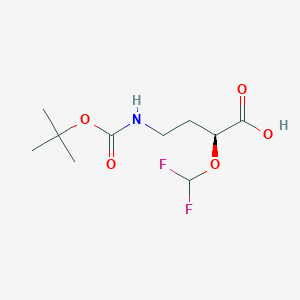

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a difluoromethoxy functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of glycerol as a solvent for the chemoselective N-Boc protection of amines at room temperature . This method is catalyst-free, efficient, and environmentally benign.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Oxidation and Reduction: The difluoromethoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

Acidic Conditions: For Boc deprotection, common reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products Formed

Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized.

Oxidized or Reduced Derivatives: Depending on the reagents used, various oxidized or reduced derivatives of the compound can be obtained.

Scientific Research Applications

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

(S)-4-((tert-Butoxycarbonyl)amino)-2-methoxybutanoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

(S)-4-((tert-Butoxycarbonyl)amino)-2-(trifluoromethoxy)butanoic acid: Contains a trifluoromethoxy group, which can alter its reactivity and biological activity.

Uniqueness

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid is unique due to the presence of both the Boc protecting group and the difluoromethoxy group. This combination provides a balance of steric protection and electronic modulation, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Biological Activity

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the difluoromethoxy substituent, contribute to its biological activity and applications in drug design.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H18F2N2O4

- Molecular Weight : Approximately 283.27 g/mol

- IUPAC Name : this compound

The presence of the Boc group stabilizes the amino functionality, facilitating synthetic procedures, while the difluoromethoxy group enhances electronic properties that may influence biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The Boc group provides steric protection, allowing for selective reactions at other functional sites. The difluoromethoxy group can enhance binding affinity due to its electronic properties, impacting the compound's reactivity and overall biological efficacy.

Biological Activity Predictions

Computational models have suggested that this compound may interact with several biological targets, indicating potential therapeutic applications. Studies have shown that compounds featuring difluoromethoxy groups often exhibit improved potency and selectivity in enzyme inhibition compared to their non-fluorinated counterparts .

Synthesis Methods

Various synthesis methods have been proposed for this compound, ensuring high yields and purity. Key steps in the synthesis include:

- Protection of Amino Group : The amino group is protected using a Boc group.

- Introduction of Difluoromethoxy Group : This is typically achieved through nucleophilic substitution reactions involving difluoromethoxy reagents.

- Purification : The final product is purified through techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can act as effective inhibitors for specific enzymes involved in metabolic pathways, suggesting its potential role in drug development.

- Receptor Modulation : The structural characteristics of this compound may enable it to modulate receptor activity, leading to therapeutic effects in conditions such as metabolic disorders or cancer .

- Comparative Activity Analysis : A comparative analysis with similar compounds indicates that the difluoromethoxy group significantly enhances biological activity due to its electron-withdrawing nature, which can stabilize transition states during enzyme catalysis .

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

- Drug Development : Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents.

- Synthetic Intermediate : It serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules with desired biological activities.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-4-((tert-Butoxycarbonyl)amino)-2-methoxybutanoic acid | Methoxy group instead of difluoromethoxy | Lower potency compared to difluoromethoxy derivative |

| (S)-4-((tert-Butoxycarbonyl)amino)-2-(trifluoromethoxy)butanoic acid | Trifluoromethoxy group | Varies in reactivity due to different electronic properties |

This table highlights how variations in substituents can influence the biological activity of similar compounds.

Properties

IUPAC Name |

(2S)-2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO5/c1-10(2,3)18-9(16)13-5-4-6(7(14)15)17-8(11)12/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPRFSDSHPNJEG-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.